molecular formula C3H5BrO2 B165285 2-Bromopropionic acid CAS No. 598-72-1

2-Bromopropionic acid

Cat. No.: B165285
CAS No.: 598-72-1
M. Wt: 152.97 g/mol
InChI Key: MONMFXREYOKQTI-UHFFFAOYSA-N
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Description

2-Bromopropionic acid, also known as α-Bromopropionic acid, is an organic compound with the molecular formula C₃H₅BrO₂. It is a brominated derivative of propionic acid and is characterized by the presence of a bromine atom attached to the second carbon of the propionic acid chain. This compound is a clear, colorless to yellowish liquid at room temperature and is soluble in water, alcohol, ether, chloroform, and benzene .

Biochemical Analysis

Biochemical Properties

2-Bromopropionic acid is a versatile reactant used in emulsion polymerization in the preparation of reversible addition-fragmentation chain transfer (RAFT) agents . It interacts with various enzymes and proteins during these processes .

Cellular Effects

It is known that brominated compounds can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that brominated compounds can interact with biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the product’s effects can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of many compounds can vary with dosage, and high doses can potentially cause toxic or adverse effects .

Metabolic Pathways

It is known that brominated compounds can be involved in various metabolic pathways, potentially interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that many compounds can interact with transporters or binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

It is known that many compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromopropionic acid is typically synthesized through the bromination of propionic acid. The process involves adding propionic acid and phosphorus trichloride to a reaction kettle, maintaining the temperature at 80°C, and slowly adding bromine dropwise to the reaction solution. After the addition of bromine, the temperature is increased to 85°C, and then to 100°C once the bromine color disappears. The reaction takes about 2-3 hours, after which bromine and hydrobromic acid are recovered under reduced pressure. The final product is obtained by distillation under reduced pressure .

Industrial Production Methods: The industrial production of this compound follows a similar process to the laboratory synthesis but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of advanced distillation techniques helps in the efficient recovery of bromine and hydrobromic acid, making the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 2-Bromopropionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

2-Bromopropionic acid can be compared with other brominated carboxylic acids, such as:

Uniqueness: The unique positioning of the bromine atom in this compound makes it particularly useful in specific synthetic applications, such as the preparation of RAFT agents and pharmaceutical intermediates .

Properties

IUPAC Name

2-bromopropanoic acid
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InChI

InChI=1S/C3H5BrO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)
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InChI Key

MONMFXREYOKQTI-UHFFFAOYSA-N
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Canonical SMILES

CC(C(=O)O)Br
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Molecular Formula

C3H5BrO2
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DSSTOX Substance ID

DTXSID9027233
Record name 2-Bromopropionic acid
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Molecular Weight

152.97 g/mol
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Physical Description

Colorless melt; mp = 25 deg C; [Alfa Aesar MSDS]
Record name 2-Bromopropanoic acid
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Vapor Pressure

0.29 [mmHg]
Record name 2-Bromopropanoic acid
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CAS No.

598-72-1
Record name 2-Bromopropionic acid
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Record name Propanoic acid, 2-bromo-
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Record name 2-BROMOPROPIONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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